3-Chloroacrolein

描述

Contextualization within Alpha, Beta-Unsaturated Halogenated Aldehydes

3-Chloroacrolein belongs to the class of α,β-unsaturated halogenated aldehydes. ontosight.ai This group of compounds is characterized by a carbonyl group conjugated with a carbon-carbon double bond, where at least one of the vinylic carbons is substituted with a halogen atom. quimicaorganica.org The presence of the halogen atom, the double bond, and the aldehyde group in such proximity to one another results in a unique electronic distribution and reactivity profile. mdpi.comnih.gov

The conjugated system allows for 1,2- and 1,4-addition reactions, while the chlorine atom can act as a leaving group in substitution reactions. This polyfunctionality makes α,β-unsaturated halogenated aldehydes, including this compound, valuable intermediates in organic synthesis. mdpi.com They serve as precursors for the construction of various cyclic and acyclic structures, including many that are of interest in medicinal chemistry and materials science. mdpi.comresearchgate.netmit.edu The reactivity of these compounds can be finely tuned by the nature of the halogen and the other substituents on the carbon framework.

Historical Trajectory of this compound Research in Organic Synthesis

The exploration of this compound and related compounds in organic synthesis has a rich history. Early investigations into the reactivity of α,β-unsaturated carbonyl compounds laid the groundwork for understanding the behavior of their halogenated counterparts. mdpi.comresearchgate.netnih.gov The development of methods for the α-halogenation of aldehydes and ketones was a crucial step, providing access to precursors for α,β-unsaturated systems through dehydrohalogenation. libretexts.org

A significant breakthrough in the synthesis of this compound derivatives was the application of the Vilsmeier-Haack reaction. mdpi.comsciforum.net This reaction, which involves the formylation of a ketone using a Vilsmeier reagent (typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide), allows for the direct introduction of the chloro-aldehyde functionality. mdpi.comgoogle.com This method proved to be a powerful tool for preparing a variety of β-chloroacroleins, which in turn became key intermediates in the synthesis of heterocyclic compounds like pyrazoles and thiophenes. researchgate.netmit.edusciforum.net Over the years, research has continued to refine the synthesis and expand the applications of this compound, solidifying its role as a staple reagent in the synthetic chemist's toolbox. acs.org

Fundamental Role of this compound in Advanced Synthetic Chemistry and Mechanistic Investigations

This compound and its derivatives are fundamental building blocks in advanced organic synthesis, offering a gateway to a diverse range of molecular architectures. enamine.netnih.gov Their utility stems from their ability to participate in a variety of chemical transformations, including cycloaddition reactions, condensations, and substitutions. researchgate.netaurigeneservices.com For instance, they are widely used in the synthesis of heterocyclic compounds, which form the core structures of many pharmaceuticals and agrochemicals. mdpi.comresearchgate.netmit.edu The reaction of β-chloroacroleins with hydrazines to form pyrazoles is a classic and widely employed synthetic strategy. researchgate.netresearchgate.net Similarly, reactions with hydroxylamine (B1172632) and other binucleophiles lead to the formation of isoxazoles and other important heterocyclic systems. researchgate.net

Beyond its role as a synthetic intermediate, this compound is also instrumental in mechanistic investigations. asm.orgresearchgate.net Studying its reactions helps to elucidate the fundamental principles of reactivity and selectivity in organic chemistry. For example, the regioselectivity of nucleophilic attack on the α,β-unsaturated system provides insights into the electronic effects of the substituents. mdpi.com Furthermore, the involvement of this compound as a metabolite in the biodegradation of certain chlorinated compounds highlights its relevance in understanding biochemical pathways and environmental processes. tandfonline.comfrontiersin.org The study of its formation and subsequent reactions in biological systems contributes to our knowledge of toxicology and the mechanisms of detoxification. asm.orgnih.gov

Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C3H3ClO |

| Molecular Weight | 90.51 g/mol nih.gov |

| Appearance | Colorless to pale yellow liquid ontosight.ai |

| Odor | Pungent, irritating ontosight.ai |

| Boiling Point | ~100-105 °C ontosight.ai |

| Solubility | Moderately soluble in water; highly soluble in organic solvents ontosight.ai |

| CAS Number | 20604-88-0 nih.gov |

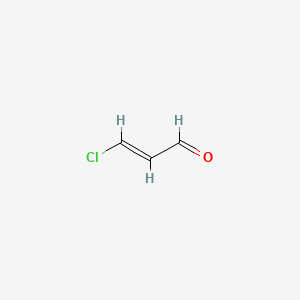

Structure

3D Structure

属性

IUPAC Name |

3-chloroprop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClO/c4-2-1-3-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOPPQGHWJVKJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CCl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314700 | |

| Record name | 2-Propenal, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20604-88-0 | |

| Record name | 2-Propenal, 3-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20604-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenal, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereoselective Preparation of 3 Chloroacrolein

Diverse Synthetic Routes to (E)- and (Z)-3-Chloroacrolein

The preparation of 3-chloroacrolein isomers involves several key synthetic strategies, including the Vilsmeier-Haack reaction, transformations of propargyl derivatives, and oxidation of allylic substrates.

Vilsmeier-Haack Reaction for β-Chloroacrolein Synthesis

The Vilsmeier-Haack reaction is a powerful and widely used method for the synthesis of β-chloroacroleins. mdpi.comusc.gal This reaction typically involves the use of a Vilsmeier reagent, which is an iminium salt formed from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. jk-sci.comwikipedia.org The Vilsmeier reagent then acts as an electrophile in the chloroformylation of suitable substrates. researchgate.net

A primary application of the Vilsmeier-Haack reaction in this context is the chloroformylation of enolizable ketones and acetophenone (B1666503) derivatives. mdpi.comsciforum.net This process introduces a chlorine atom and a formyl group to the substrate, yielding β-chloroacroleins. researchgate.net For instance, various acetophenone derivatives can be converted to their corresponding β-aryl-β-chloroacroleins. mdpi.com The reaction of acetanilides with the Vilsmeier reagent can also produce 2-chloro-3-formyl quinolines. chemijournal.com

The reaction conditions, such as temperature and the nature of the substituents on the starting ketone, can influence the stereochemical outcome, leading to either the (E) or (Z) isomer of the resulting β-chloroacrolein. psu.edu For example, α-unsubstituted acroleins may be obtained as a single (Z) isomer, while bulkier substituents can favor the formation of the (E) isomer. psu.edu

A patent describes a method for synthesizing 3-(4-chlorophenyl)-3-chloroacrolein from p-chloroacetophenone using bis(trichloromethyl) carbonate instead of the more corrosive phosphorus oxychloride, presenting a greener alternative. google.com

Table 1: Examples of Vilsmeier-Haack Chloroformylation

| Starting Material | Reagents | Product | Yield | Reference |

| Acetophenone Derivatives | POCl₃, DMF | β-Aryl-β-chloroacroleins | Good | mdpi.comresearchgate.net |

| p-Chloroacetophenone | Bis(trichloromethyl) carbonate, DMF | 3-(4-chlorophenyl)-3-chloroacrolein | 83.2% | google.com |

| Acetanilide Derivatives | POCl₃, DMF | 2-Chloro-3-formyl quinolines | 60-80% | chemijournal.com |

The Vilsmeier reagent is highly reactive, and its preparation can be exothermic, posing safety risks on a large scale. acs.orgresearchgate.net Continuous-flow technology offers a safer and more efficient alternative to traditional batch processes for preparing β-chloroacroleins. acs.orgcapes.gov.br This technique allows for precise control over reaction parameters like temperature and time, which helps to suppress side reactions and manage exotherms. researchgate.net

In a continuous-flow setup, the Vilsmeier reagent can be generated in situ at room temperature and immediately used in the chloroformylation reaction. acs.orgresearchgate.net This approach has been successfully applied to the synthesis of various β-chloroacroleins and 3-formylchromones from acetophenone derivatives and other ketones. acs.orgresearchgate.netresearchgate.net The use of flow chemistry not only enhances safety but can also lead to improved yields and more environmentally friendly processes by, for instance, replacing DMF with more benign formamides. researchgate.net

Table 2: Continuous Flow Synthesis of β-Chloroacroleins

| Substrate | Reagents | Product | Key Advantage | Reference |

| Acetophenone derivatives | POCl₃, DMF (in flow) | β-Chloroacroleins | Safe, controlled exotherm | acs.orgresearchgate.net |

| Cyclohexanone | POCl₃, DEF or N-formylmorpholine (in flow) | 2-Chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene | Use of greener formamides | researchgate.net |

Chloroformylation of Ketones and Acetophenone Derivatives

Preparation from Propargyl Halides and Derivatives

Propargyl halides, such as propargyl chloride (3-chloro-1-propyne), serve as precursors for the synthesis of various compounds. labinsights.nlwikipedia.org Propargyl alcohol can be converted to propargyl chloride using reagents like phosphorus trichloride. labinsights.nl While the direct conversion of propargyl halides to this compound is not a commonly cited primary route, derivatives of propargyl alcohol are key in stereoselective syntheses. For example, ethyl propiolate can be hydroiodinated to form (Z)-ethyl 3-iodoacrylate with high stereospecificity. orgsyn.org This iodo-ester can then be reduced and alkylated to produce (Z)-γ-iodo allylic alcohols, which are structurally related to haloacroleins. orgsyn.org

Oxidative Transformation of Chlorinated Allylic Substrates

The oxidation of chlorinated allylic alcohols is another pathway to this compound. For example, 1,3-dichloropropene (B49464) can be hydrolyzed to 3-chloroallyl alcohol, which is then oxidized in two steps to form 3-chloroacrylic acid. researchgate.netwho.int This process suggests an intermediate aldehyde, this compound. In biological systems, the degradation of 1,3-dichloropropene proceeds through 3-chloroallyl alcohol. researchgate.net Similarly, the metabolic breakdown of 1,2,3-trichloropropane (B165214) (TCP) can lead to the formation of 2-chloroacrolein (B1216256) through the non-enzymatic decomposition of 2,3-dichloropropanal. rug.nl In some bacteria, a periplasmic quinohemoprotein alcohol dehydrogenase can convert 2,3-dichloro-1-propanol (B139626) and also oxidize 2-chloroacrolein to 2-chloroacrylic acid. rsc.org

Chemo- and Regioselective Synthesis Approaches

Achieving chemo- and regioselectivity is crucial in organic synthesis to obtain the desired product with high purity. In the context of this compound and its derivatives, these principles are applied to control which functional group reacts and at which position. For example, the Vilsmeier-Haack reaction itself can be highly regioselective, with formylation occurring at the most electron-rich and sterically accessible position. jk-sci.com

Modern synthetic methods focus on developing catalytic systems that can direct reactions with high selectivity. While specific examples detailing the chemo- and regioselective synthesis of the parent this compound are not abundant in the provided search results, the synthesis of more complex molecules often relies on the selective reactions of precursors like β-chloroacroleins. researchgate.net For instance, tandem reactions can be designed to control the sequence of bond formations, leading to specific isomers of complex heterocyclic systems derived from chloroaldehydes. nih.gov The development of metal-free conditions for reactions like sulfonation and chlorination of quinolines also highlights the ongoing efforts towards achieving high chemo- and regioselectivity in organic synthesis. rsc.org

Catalytic Systems in this compound Synthesis and Derivatization

Catalysis plays a crucial role in the synthesis and further transformation of this compound and its derivatives. Catalysts can be broadly categorized as homogeneous or heterogeneous, depending on whether they exist in the same phase as the reactants. savemyexams.comchemguide.co.uk

Homogeneous Catalysis Approaches

Homogeneous catalysts are in the same phase as the reactants, often dissolved in a liquid solvent. savemyexams.comchemguide.co.ukcademix.org This allows for high reactivity and selectivity due to the uniform distribution of the catalyst. pnnl.gov An example of a process that often employs homogeneous catalysis is hydroformylation, an industrial method for producing aldehydes from alkenes using transition metal catalysts dissolved in the reaction medium. wikipedia.org

In the context of this compound derivatization, homogeneous catalysts have been employed in various transformations. For example, zirconium oxychloride (ZrOCl₂·8H₂O) has been used as a catalyst in the three-component direct Mannich-type reaction involving a this compound derivative, anilines, and ketones, leading to the stereoselective synthesis of β-amino ketones. researchgate.netresearchgate.net

Heterogeneous Catalysis Development

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst with liquid or gaseous reactants. savemyexams.comcademix.orgwikipedia.org A key advantage of heterogeneous catalysis is the ease of separating the catalyst from the reaction mixture, which is beneficial for industrial processes. cademix.orgwikipedia.org The mechanism of heterogeneous catalysis generally involves the adsorption of reactants onto the catalyst surface, reaction at active sites, and subsequent desorption of the products. savemyexams.comwikipedia.org

The development of heterogeneous catalysts is a significant area of research in green chemistry, aiming to create more sustainable chemical processes. rsc.org Iron-based heterogeneous catalysts, for instance, are gaining attention as a cost-effective and environmentally friendly alternative to noble metal catalysts in various organic reactions, including cross-coupling and C-H activation. mdpi.com Supported transition metal catalysts are being developed for hydrogen transfer reactions, which proceed through a domino sequence of dehydrogenation, condensation, and hydrogenation. rsc.org While specific examples of heterogeneous catalysts developed exclusively for the primary synthesis of this compound are not extensively detailed in the provided search results, the principles of heterogeneous catalysis are broadly applicable to improving the sustainability of its synthesis and derivatization. For example, the use of solid acid or base catalysts could potentially replace corrosive and hazardous reagents traditionally used.

Principles of Green Chemistry Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.maopcw.org Key principles include waste prevention, maximizing atom economy, and using less hazardous chemical syntheses. imist.maacs.org

Minimization of Hazardous Reagents and Byproducts (e.g., replacement of POCl3)

A significant focus of green chemistry in the synthesis of this compound is the replacement of hazardous reagents like phosphorus oxychloride (POCl₃). ontosight.aigoogle.com POCl₃ is highly reactive and its use can lead to exothermic reactions and the formation of significant amounts of phosphorus-containing waste, which is difficult to process. researchgate.net

One approach to replace POCl₃ is the use of bis(trichloromethyl) carbonate, also known as triphosgene. A method has been developed for the synthesis of 3-(4-chlorophenyl)-3-chloroacrolein where bis(trichloromethyl) carbonate is reacted with N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent in situ. google.com This method is described as a green chemical technique because it avoids the use of corrosive reagents like POCl₃, is simple and safe to operate, provides a high yield, and significantly reduces the amount of waste. google.com

Another strategy to mitigate the hazards associated with the Vilsmeier reagent (often prepared with POCl₃) is the use of continuous-flow microreactors. This technology allows for the safe, room-temperature preparation of the Vilsmeier reagent, avoiding potentially dangerous exotherms associated with large-scale batch production. researchgate.netacs.orgmit.edu This approach has been successfully used for the formation of β-chloroacroleins. researchgate.netacs.orgmit.edu

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. acs.org

In the context of this compound synthesis, improving atom economy involves choosing reaction pathways that generate fewer byproducts. The traditional Vilsmeier-Haack reaction using POCl₃ has a lower atom economy due to the formation of phosphorus-based byproducts. researchgate.net The alternative synthesis using bis(trichloromethyl) carbonate offers a potential improvement in atom economy as it generates less waste. google.com

Multi-component reactions, such as the Mannich-type reaction used to derivatize this compound, are often considered to have good atom economy because they combine several starting materials into a single product in one step, reducing the number of synthetic steps and the amount of waste generated. researchgate.net The development of catalytic, multi-component reactions is a key strategy for improving both reaction efficiency and atom economy in organic synthesis. researchgate.net

Mechanistic Organic Reactions and Transformations of 3 Chloroacrolein

Nucleophilic Additions to the Carbonyl and Vinylic Centers of 3-Chloroacrolein

The electron-withdrawing nature of the chlorine atom and the carbonyl group makes the double bond in this compound susceptible to attack by nucleophiles. Nucleophilic addition can occur at two primary sites: the β-carbon of the alkene (conjugate addition) and the carbonyl carbon (direct addition). nih.govpatnawomenscollege.inncert.nic.in

Conjugate (Michael-Type) Additions to the Activated Alkene

In a conjugate addition, also known as a Michael-type addition, a nucleophile attacks the β-carbon of the α,β-unsaturated carbonyl system. lscollege.ac.inopenstax.org This type of reaction is common for compounds with a carbon-carbon double bond conjugated to an electron-withdrawing group. youtube.com The presence of the chlorine atom at the β-position can influence the reactivity of the alkene. Research suggests that a good leaving group at the beta-position of an acrolein derivative can enhance its reactivity towards nucleophiles. nih.gov

The mechanism of a Michael reaction typically involves the addition of a nucleophilic enolate ion to the β-carbon of the unsaturated system. openstax.org For this compound, the reaction would proceed with a nucleophile attacking the carbon atom bonded to the chlorine, which could be followed by the elimination of the chloride ion. nih.gov

Table 1: Examples of Michael Donors and Acceptors

| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) |

| β-Ketoesters | α,β-Unsaturated ketones |

| Malonates | Acrolein |

| β-Cyanoesters | Methyl acrylate |

| Enolates | 3-Buten-2-one |

This table provides examples of typical Michael donors and acceptors involved in conjugate addition reactions. lscollege.ac.inopenstax.orgsmolecule.com

Direct Addition to the Aldehyde Group

In direct nucleophilic addition, the nucleophile attacks the electrophilic carbon atom of the carbonyl group. patnawomenscollege.inncert.nic.inopenstax.org This process leads to the formation of a tetrahedral alkoxide intermediate, which is then protonated to yield an alcohol. ncert.nic.inbyjus.com Aldehydes are generally more reactive than ketones in nucleophilic additions due to both steric and electronic factors. ncert.nic.in

The reaction of aldehydes and ketones with hydrogen cyanide to form cyanohydrins is a classic example of nucleophilic addition. patnawomenscollege.inbyjus.com The cyanide ion, a potent nucleophile, attacks the carbonyl carbon. byjus.com Similarly, primary amines can add to the carbonyl group, leading to the formation of imines. byjus.com

Pericyclic Reactions Involving this compound as a Key Component

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduwikipedia.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example of this reaction class and is a powerful tool for the formation of six-membered rings. mdpi.comsigmaaldrich.comwikipedia.org

Diels-Alder Cycloadditions: Dienophilic Behavior of this compound

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. wikipedia.orgiitk.ac.in Due to the electron-withdrawing nature of its carbonyl group and chlorine atom, this compound can act as an effective dienophile. The presence of electron-withdrawing groups on the dienophile generally accelerates the reaction rate. psu.edu

The Diels-Alder reaction is known for its high degree of stereospecificity and regioselectivity. mdpi.comiitk.ac.invanderbilt.edu The stereochemistry of the reactants is retained in the product. vanderbilt.edu For instance, groups that are cis on the dienophile will remain cis in the final product. vanderbilt.edu

The regiochemistry of the reaction between an unsymmetrical diene and an unsymmetrical dienophile is determined by the electronic properties of the substituents on both the diene and the dienophile. vanderbilt.edukhanacademy.orgchemistrysteps.comyoutube.commasterorganicchemistry.com Generally, the most electron-rich carbon of the diene bonds to the most electron-poor carbon of the dienophile. chemistrysteps.com This can often be predicted by examining the resonance structures of the reactants. vanderbilt.edukhanacademy.orgchemistrysteps.comyoutube.com In many cases, the "ortho" and "para" products are favored over the "meta" product. masterorganicchemistry.com

Corey and coworkers demonstrated that the Diels-Alder reaction between cyclopentadiene (B3395910) and α-chloroacrolein, catalyzed by a chiral oxazaborolidine, can proceed with high enantioselectivity. scielo.brscielo.br

While some Diels-Alder reactions are relatively insensitive to the solvent, the choice of solvent can significantly influence the reaction rate, selectivity, and equilibrium composition when polar reactants are involved. psu.edumdpi.com Polar solvents can affect the energy levels of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile), thereby altering the reaction rate. mdpi.com For instance, some reactions are accelerated in water and ionic liquids. psu.edu The use of polar solvents like nitroalkanes has been shown to improve the catalytic properties of certain catalysts in hetero-Diels-Alder reactions. scielo.br

Stereochemical and Regiochemical Outcomes

[2+1] Cycloadditions for Ring Formation

[2+1] cycloaddition is a chemical reaction that results in the formation of a three-membered ring. wikipedia.org In this type of reaction, two atoms from one reactant and one atom from another combine to form a cyclic product. wikipedia.org A common example is the cyclopropanation of an alkene by a carbene or carbene-like species. wikipedia.org

While cycloadditions are a broad class of reactions that enable carbon-carbon bond formation without requiring a traditional nucleophile or electrophile, specific, well-documented examples of [2+1] cycloadditions involving this compound are not extensively detailed in the available literature. wikipedia.org The general mechanism would involve the reaction of the electron-rich C=C double bond of this compound with a carbene, generated from a precursor like a diazo compound or through alpha-elimination, to yield a dichlorocyclopropyl aldehyde derivative. The stereochemistry and yield of such a reaction would be highly dependent on the specific carbene used and the reaction conditions.

Electrophilic Additions to the Unsaturated System

The carbon-carbon double bond in this compound is an area of high electron density, making it susceptible to attack by electrophiles. savemyexams.com Electrophilic addition reactions involve the addition of an electrophile across this double bond, breaking the pi (π) bond and forming two new sigma (σ) bonds. savemyexams.comlibretexts.org The mechanism for this reaction typically proceeds in two key steps. savemyexams.comlibretexts.orglibretexts.org

Electrophilic Attack: The reaction is initiated when the π electrons of the alkene attack an electrophile (E+). libretexts.orgnumberanalytics.com This forms a new C-E sigma bond and results in a carbocation intermediate. libretexts.orglibretexts.org For an unsymmetrical alkene like this compound, the electrophile adds to the carbon atom that results in the formation of the more stable carbocation. The stability of this intermediate is a critical factor in determining the reaction's outcome. libretexts.orgnumberanalytics.com The electron-withdrawing nature of the adjacent chlorine and carbonyl groups will influence the regioselectivity of the addition.

Nucleophilic Attack: The positively charged carbocation is itself an electrophile. libretexts.org In the second step, it is attacked by a nucleophile (Nu-), which donates a pair of electrons to form a new C-Nu sigma bond, resulting in the final addition product. libretexts.orgnumberanalytics.com

Common electrophilic addition reactions include hydrohalogenation (addition of HX) and halogenation (addition of X₂). numberanalytics.com

| Reagent Type | Example | Electrophile (E+) | Nucleophile (Nu-) | Potential Product with this compound |

| Hydrogen Halide | HBr | H⁺ | Br⁻ | Dihalopropanal |

| Halogen | Cl₂ | Cl⁺ (from polarized Cl-Cl) | Cl⁻ | Trihalopropanal |

| Water (Hydration) | H₂O / H⁺ catalyst | H₃O⁺ | H₂O | Halohydrin aldehyde |

This table is generated based on general principles of electrophilic addition. libretexts.orgnumberanalytics.comlasalle.edu

Radical Reactions and Polymerization Mechanisms of this compound

Radical polymerization is a chain reaction method where a polymer is formed through the successive addition of monomer units to a free radical. wikipedia.orglibretexts.org This process is generally understood to occur in three phases: initiation, propagation, and termination. libretexts.orgfujifilm.com Vinyl monomers, particularly vinyl chloride, are well-known to undergo radical polymerization. wikipedia.orgyoutube.com Given its structure as a substituted vinyl monomer, this compound can be expected to undergo similar reactions.

Initiation: This first step involves the creation of radical species from an initiator molecule, often through the application of heat or light. wikipedia.orglibretexts.org Common initiators include peroxides (like benzoyl peroxide) and azo compounds (like AIBN), which undergo homolytic cleavage to form active radicals. libretexts.orgtcichemicals.com These initiator radicals then add to the C=C double bond of a this compound monomer to create a new, monomer-based radical. libretexts.org

Propagation: The newly formed radical adds to another monomer molecule, extending the polymer chain. fujifilm.com This step repeats, rapidly consuming monomer units to grow the polymer. fujifilm.comyoutube.com In the case of a substituted alkene like this compound, the radical addition is regioselective, occurring in a way that places the new radical character on the carbon that can best stabilize it, which is typically the carbon adjacent to the chlorine atom. youtube.com

Termination: The growing polymer chains are eventually terminated when two radical species react with each other through combination or disproportionation, resulting in a stable, non-radical polymer molecule. fujifilm.com

The potential for this compound and related unsaturated compounds to polymerize is recognized, and in some contexts, steps are taken to prevent this reaction. google.mk

| Initiator Type | Example | Generation Method |

| Azo Compound | 2,2'-Azobis(isobutyronitrile) (AIBN) | Thermal decomposition |

| Organic Peroxide | Benzoyl peroxide (BPO) | Thermal decomposition |

| Photochemical | Benzoin derivatives | UV irradiation |

This table lists common radical initiators applicable to vinyl polymerization. tcichemicals.com

Advanced Spectroscopic and Analytical Methodologies for 3 Chloroacrolein Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization.researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of 3-chloroacrolein. researchgate.net Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise connectivity and spatial arrangement of atoms within the molecule can be determined.

High-Resolution 1H and 13C NMR Analysis of Chemical Shifts and Coupling Constants.researchgate.net

High-resolution 1H and 13C NMR spectroscopy provides fundamental information about the chemical environment of each proton and carbon atom in this compound. The chemical shifts (δ) are indicative of the electronic environment, while coupling constants (J) reveal through-bond interactions between neighboring nuclei. mdpi.commsu.edu

In the 1H NMR spectrum, the aldehydic proton typically appears at the lowest field due to the deshielding effect of the carbonyl group. The vinyl protons exhibit distinct chemical shifts influenced by the chlorine atom and the carbonyl group. The coupling constants between the vinyl protons provide information about their relative geometry (cis or trans).

The 13C NMR spectrum shows distinct signals for the carbonyl carbon, the α-carbon, and the β-carbon. bhu.ac.in The chemical shifts of these carbons are influenced by the electronegativity of the attached atoms and the resonance effects within the conjugated system. libretexts.org Proton-decoupled 13C NMR spectra simplify the analysis by showing a single peak for each unique carbon atom. libretexts.org

Interactive Data Table: Typical NMR Data for this compound

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constant (Hz) |

| ¹H | |||

| Aldehydic H | 9.0 - 10.0 | Doublet | ~6-8 |

| β-Vinyl H | 7.0 - 7.5 | Doublet of doublets | ~13 (trans), ~7 (cis) |

| α-Vinyl H | 6.0 - 6.5 | Doublet of doublets | ~13 (trans), ~7 (cis) |

| ¹³C | |||

| Carbonyl C | 190 - 200 | Singlet | - |

| β-Carbon | 140 - 150 | Singlet | - |

| α-Carbon | 125 - 135 | Singlet | - |

Utilization of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC).nih.gov

Two-dimensional (2D) NMR techniques are invaluable for confirming the structural assignments made from 1D NMR data and for resolving complex spectral overlaps. epfl.chscribd.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. libretexts.org In the COSY spectrum of this compound, cross-peaks would be observed between the aldehydic proton and the α-vinyl proton, and between the α- and β-vinyl protons, confirming their connectivity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. epfl.chemerypharma.com The HSQC spectrum of this compound would show correlations between the α-vinyl proton and the α-carbon, and between the β-vinyl proton and the β-carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations.nih.gov

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. spectroscopyonline.commjcce.org.mk

Identification of Characteristic Functional Group Frequencies.libretexts.org

The IR and Raman spectra of this compound are characterized by specific absorption or scattering bands corresponding to the vibrational modes of its functional groups. pressbooks.pub

C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically in the range of 1680-1700 cm⁻¹, is characteristic of the carbonyl group in a conjugated aldehyde. libretexts.org

C=C Stretch: The carbon-carbon double bond of the vinyl group gives rise to a band around 1600-1640 cm⁻¹.

C-H Stretches: The aldehydic C-H stretch appears as two weak bands around 2720 and 2820 cm⁻¹. The vinyl C-H stretching vibrations are observed above 3000 cm⁻¹. pressbooks.pub

C-Cl Stretch: The carbon-chlorine stretching vibration typically occurs in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O | Stretch | 1680 - 1700 | Strong |

| C=C | Stretch | 1600 - 1640 | Medium |

| Aldehydic C-H | Stretch | 2720 & 2820 | Weak |

| Vinyl C-H | Stretch | > 3000 | Medium |

| C-Cl | Stretch | 600 - 800 | Medium-Strong |

Computational Support for Vibrational Assignment.mdpi.com

Computational methods, such as Density Functional Theory (DFT), are often employed to support the experimental vibrational assignments. Theoretical calculations can predict the vibrational frequencies and intensities with a reasonable degree of accuracy, aiding in the interpretation of complex spectra and confirming the assignment of specific bands to particular vibrational modes.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis.nih.gov

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to elucidate its fragmentation pathways upon ionization. libretexts.org

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, this peak will be accompanied by an M+2 peak with an intensity of approximately one-third that of the molecular ion peak, which is characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Electron ionization (EI) often leads to the fragmentation of the molecular ion. The fragmentation pattern provides valuable structural information. libretexts.org Common fragmentation pathways for this compound may include:

Loss of a chlorine radical (•Cl) to form a [M-Cl]⁺ ion.

Loss of a hydrogen radical (•H) from the aldehyde group.

Cleavage of the carbon-carbon single bond to lose a formyl radical (•CHO).

Retro-Diels-Alder type reactions in the molecular ion.

Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation of selected precursor ions, providing more detailed insights into the structure and bonding of the molecule. researchgate.netlcms.cz

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. thermofisher.com For this compound, with the molecular formula C₃H₃ClO, HRMS can distinguish it from other molecules that have the same nominal mass. The exact mass is calculated using the masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁶O). chemguide.co.uk

The theoretical monoisotopic mass of this compound is 89.9872424 Da. nih.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure mass with accuracy in the low parts-per-million (ppm) range, allowing for confident confirmation of the elemental formula. thermofisher.com This high level of precision is essential for differentiating between potential isomers or isobaric compounds in complex matrices.

Table 1: Isotopic Masses for this compound (C₃H₃ClO) This interactive table details the exact masses of the most abundant isotopes contributing to the monoisotopic mass of this compound.

| Element | Isotope | Isotopic Mass (Da) | Number of Atoms | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.0000000 | 3 | 36.0000000 |

| Hydrogen | ¹H | 1.0078250 | 3 | 3.0234750 |

| Chlorine | ³⁵Cl | 34.9688527 | 1 | 34.9688527 |

| Oxygen | ¹⁶O | 15.9949146 | 1 | 15.9949146 |

| Total | 89.9872423 |

Source: PubChem CID 5280971 nih.gov

Tandem Mass Spectrometry (MS/MS) for Daughter Ion Analysis

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product, or "daughter," ions. libretexts.org In an MS/MS experiment, the molecular ion of this compound (m/z 90, corresponding to the ³⁵Cl isotope) is isolated and then subjected to collision-induced dissociation (CID). libretexts.org The fragmentation pattern provides a structural fingerprint of the molecule.

While specific experimental MS/MS spectra for this compound are not widely published, the fragmentation pathways can be predicted based on its chemical structure—an α,β-unsaturated aldehyde containing a chlorine atom. Common fragmentation mechanisms include the loss of small, stable neutral molecules or radicals. libretexts.org

Potential fragmentation pathways for the this compound molecular ion (M⁺˙) include:

Loss of a chlorine radical (•Cl): This would produce a fragment ion at m/z 55, corresponding to the acrolein cation [C₃H₃O]⁺.

Loss of carbon monoxide (CO): This fragmentation is characteristic of aldehydes and ketones, leading to a [C₂H₃Cl]⁺˙ fragment at m/z 62.

Loss of the formyl radical (•CHO): This would result in a chlorovinyl cation [C₂H₂Cl]⁺ at m/z 61.

Loss of hydrogen chloride (HCl): This would yield a propynal radical cation [C₃H₂O]⁺˙ at m/z 54.

The presence of chlorine's second stable isotope, ³⁷Cl, results in a characteristic M+2 peak for each chlorine-containing fragment, with an intensity approximately one-third that of the ³⁵Cl-containing fragment. chemguide.co.uk

Table 2: Predicted MS/MS Fragmentation of this compound (Precursor Ion: m/z 90) This interactive table outlines the plausible daughter ions generated from the fragmentation of the this compound molecular ion.

| Precursor Ion (m/z) | Proposed Daughter Ion (m/z) | Proposed Neutral Loss | Formula of Daughter Ion |

|---|---|---|---|

| 90 ([C₃H₃³⁵ClO]⁺˙) | 62 | CO | [C₂H₃³⁵Cl]⁺˙ |

| 90 ([C₃H₃³⁵ClO]⁺˙) | 61 | •CHO | [C₂H₂³⁵Cl]⁺ |

| 90 ([C₃H₃³⁵ClO]⁺˙) | 55 | •Cl | [C₃H₃O]⁺ |

Electronic Spectroscopy: UV-Vis and Fluorescence Studies

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, investigates the electronic transitions within a molecule upon interaction with electromagnetic radiation. These methods provide information about the conjugated systems and chromophores present in the molecule.

For this compound, the chromophore is the entire conjugated system of the carbonyl group and the carbon-carbon double bond (C=C-C=O), influenced by the chlorine substituent. The interaction of this system with UV radiation leads to the promotion of electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π*) orbitals.

Fluorescence is the emission of light as an electron returns from an excited singlet state (typically S₁) to the ground state (S₀). While many conjugated molecules exhibit fluorescence, it is not guaranteed, as other non-radiative deactivation processes can dominate. Reports suggest that this compound can react with biomolecules like guanine (B1146940) to form fluorescent adducts, which is a property of the reaction product rather than the compound itself. ca.gov The intrinsic fluorescence properties of pure this compound are not extensively documented.

Analysis of Electronic Transitions and Chromophore Behavior

The UV-Vis spectrum of this compound is expected to be dominated by two primary types of electronic transitions characteristic of α,β-unsaturated carbonyl compounds.

π → π Transition:* This involves the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. In conjugated systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced compared to isolated chromophores. This results in absorption at longer wavelengths (a bathochromic or "red" shift). This transition is typically of high intensity (large molar absorptivity, ε).

n → π Transition:* This transition involves promoting a non-bonding electron from one of the lone pairs on the carbonyl oxygen atom to the π* anti-bonding orbital. Because the n and π* orbitals have different spatial orientations, their overlap is poor, making this transition "symmetry forbidden." Consequently, the n → π* transition is characterized by a much lower intensity (small ε) and typically occurs at a longer wavelength (lower energy) than the π → π* transition.

The chlorine atom acts as an auxochrome. Its lone-pair electrons can participate in the conjugated system, which tends to cause a further bathochromic shift in the π → π* absorption band. The extended conjugation in the acrolein structure shifts its absorption significantly compared to non-conjugated aldehydes.

Table 3: Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₃H₃ClO |

| Guanine | C₅H₅N₅O |

| Carbon Monoxide | CO |

Computational and Theoretical Chemistry Probing of 3 Chloroacrolein

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations offer a foundational approach to understanding the fundamental nature of 3-chloroacrolein. These methods are instrumental in determining the molecule's three-dimensional structure and the distribution of its electrons, which are key determinants of its physical and chemical behavior.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. gmu.eduwayne.eduarxiv.org For this compound, which possesses a flexible single bond between the carbonyl carbon and the adjacent carbon atom, different spatial arrangements, or conformations, are possible. The primary conformations are the s-cis and s-trans isomers, which refer to the relative orientation of the C=C and C=O double bonds.

Conformational analysis involves calculating the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. unibas.itnih.govfiveable.me For α,β-unsaturated aldehydes, the relative stability of the s-cis and s-trans forms is influenced by a delicate balance of steric and electronic effects. In the case of the related α-chloroacrolein, the s-cis form is reported to be slightly more stable than the s-trans form, with a small energy difference of 0.6 kcal/mol. scielo.br This suggests that for this compound, both conformers may exist in equilibrium, with theoretical calculations being essential to determine their precise energy difference and populations at a given temperature. Density functional theory (DFT) calculations are a common method for performing geometry optimization and conformational analysis. unibas.itchemrxiv.org

Table 1: Theoretical Conformational Data for Acrolein Derivatives This table presents representative data for related acrolein compounds to illustrate the typical energy differences found in conformational analysis.

| Compound | Conformation | Relative Energy (kcal/mol) | Method |

|---|---|---|---|

| α-Chloroacrolein | s-cis | 0.0 | Experimental/Theoretical |

| α-Chloroacrolein | s-trans | 0.6 scielo.br | Experimental/Theoretical |

| Acrolein | s-trans | 0.0 | Theoretical |

| Acrolein | s-cis | ~2.0 | Theoretical |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. numberanalytics.comresearchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netopentextbc.ca The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. schrodinger.com A small HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.netresearchgate.net Conversely, a large HOMO-LUMO gap implies high stability and low reactivity. researchgate.net For this compound, the presence of the electronegative chlorine and oxygen atoms, along with the conjugated π-system, influences the energies of the frontier orbitals. DFT calculations are a standard method for computing these orbital energies and the resulting gap. schrodinger.com

Table 2: Representative Frontier Molecular Orbital Energies This table provides hypothetical, yet representative, values for this compound calculated using a DFT method (e.g., B3LYP/6-31G) to illustrate the concept.*

| Molecular Orbital | Energy (eV) |

|---|---|

| LUMO | -1.5 |

| HOMO | -7.0 |

| HOMO-LUMO Gap (ΔE) | 5.5 |

An electrostatic potential (ESP) map is a visualization tool that illustrates the charge distribution within a molecule. libretexts.orguni.lu It is generated by calculating the electrostatic potential energy on the electron density surface of the molecule. libretexts.org Different colors are used to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. youtube.comresearchgate.net

For this compound (Cl-CH=CH-C(H)=O), the ESP map is expected to show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The chlorine atom, also being highly electronegative, will draw electron density towards itself, creating another region of negative potential. fiveable.me Consequently, the hydrogen atom of the aldehyde group and the carbon atoms, particularly the carbonyl carbon, will exhibit a more positive potential (blue), indicating they are electron-deficient. youtube.com This charge distribution is crucial for understanding intermolecular interactions and predicting sites of chemical reactivity. fiveable.medigitellinc.com

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps

Density Functional Theory (DFT) Applications to this compound Reactivity

Density Functional Theory (DFT) has become a primary computational tool for studying chemical reactivity. nih.gov It provides a balance between accuracy and computational cost, making it suitable for investigating complex reaction mechanisms and predicting various molecular properties. mdpi.comsumitomo-chem.co.jp

DFT calculations are widely used to map out the potential energy surfaces of chemical reactions, providing detailed insights into reaction pathways. mdpi.comdnu.dp.ua This involves identifying and characterizing the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. numberanalytics.com A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the reaction rate. numberanalytics.com

For this compound, DFT could be employed to study various reactions, such as its role in [2+2] photocycloaddition reactions or its dehalogenation. dnu.dp.uanih.gov For instance, a theoretical study on the related cis-3-chloroacrylic acid dehalogenase enzyme used DFT to investigate the hydrolytic dehalogenation mechanism. nih.gov Such studies can compare different possible pathways (e.g., concerted vs. stepwise mechanisms), calculate activation energy barriers, and provide a rationale for the observed regioselectivity and stereoselectivity of a reaction. mdpi.comresearchgate.net

Table 3: Hypothetical DFT-Calculated Activation Energies for a Reaction of this compound This table illustrates how DFT can be used to compare the feasibility of different proposed reaction pathways.

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Pathway A (Concerted) | TS1 | 25.5 |

| Pathway B (Stepwise) | TS2 (Rate-determining) | 18.2 |

A significant application of DFT is the prediction of spectroscopic properties, which serves as a powerful method for validating and interpreting experimental data. nih.govmaterialsciencejournal.org By calculating properties such as vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis), a direct comparison with experimental spectra can be made. respectprogram.orgresearchgate.netwikipedia.org

For this compound, DFT calculations can predict its infrared spectrum. The calculated vibrational frequencies and their intensities can be compared with experimental FT-IR spectra to confirm the molecular structure and identify characteristic functional groups. materialsciencejournal.org For example, the C=O stretching frequency is a prominent feature in the IR spectrum of acroleins. For the related 3-amino-2-chloroacrolein, a C=O stretch is confirmed at 1680 cm⁻¹. DFT calculations can provide a theoretical value for this and other vibrational modes of this compound, aiding in the assignment of the experimental spectrum. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information on the electronic transitions, such as the n→π* and π→π* transitions characteristic of α,β-unsaturated aldehydes. researchgate.net

Table 4: Representative Comparison of Experimental and DFT-Predicted Vibrational Frequencies This table shows how theoretical calculations can assist in assigning experimental spectroscopic data. Values are illustrative for this compound.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (DFT B3LYP/6-311G) |

|---|---|---|

| C=O Stretch | ~1700 | 1705 |

| C=C Stretch | ~1640 | 1645 |

| C-Cl Stretch | ~750 | 755 |

Elucidation of Reaction Mechanisms and Transition States

Molecular Dynamics Simulations for Dynamic Behavior in Solution

The dynamic behavior of this compound in a polar solvent like water is dictated by the interplay of its functional groups: the aldehyde group, the carbon-carbon double bond, and the chlorine atom. Based on MD simulations of the structurally similar acrolein in aqueous solution, it is anticipated that this compound would exhibit significant interactions with water molecules. nih.govmdpi.com Specifically, the oxygen atom of the carbonyl group acts as a hydrogen bond acceptor, leading to the formation of a dynamic hydration shell. mdpi.comaip.org

Studies on acrolein have shown that it can form one or two hydrogen bonds with surrounding water molecules. nih.govmdpi.com For this compound, similar hydrogen bonding at the carbonyl oxygen is expected to be a dominant feature of its aqueous solvation. The strength and lifetime of these hydrogen bonds are critical in determining the solubility and rotational dynamics of the molecule. The presence of the electronegative chlorine atom is expected to influence the electron distribution across the molecule, potentially modulating the partial negative charge on the oxygen atom and, consequently, the strength of these hydrogen bonds.

MD simulations of acrolein have been instrumental in understanding its solvation structure and the resulting spectroscopic shifts observed in aqueous solution. aip.orgacs.orgaip.org These simulations reveal that water molecules arrange specifically around the polar carbonyl group. aip.org This preferential solvation destabilizes the excited state relative to the ground state, explaining the blue shift in the n → π* electronic transition upon moving from a gaseous phase to an aqueous environment. acs.org For this compound, a similar solvatochromic effect would be anticipated, with the specifics of the shift being modulated by the electronic perturbations of the chlorine atom.

Furthermore, MD simulations can elucidate the conformational preferences of molecules in solution. For this compound, the primary conformational flexibility lies in the rotation around the C-C single bond, leading to s-trans and s-cis conformers. While the trans isomer of this compound is generally more stable, the energy barrier between these conformers and their relative populations can be influenced by the solvent. The simulations would track the dihedral angle distributions to quantify the conformational landscape in solution. The interaction with solvent molecules can stabilize or destabilize certain conformations, shifting the equilibrium compared to the gas phase.

The dynamic properties of the solvent itself are also affected by the solute. The water molecules in the immediate vicinity of the this compound molecule, particularly those engaged in hydrogen bonding, are expected to exhibit slower translational and rotational dynamics compared to bulk water. nih.gov This is a common phenomenon observed for solutes that can form hydrogen bonds. The extent of this solvent ordering would depend on the strength and geometry of the solute-solvent interactions.

In non-polar solvents, the dynamic behavior of this compound would be markedly different. The dominant interactions would shift from hydrogen bonding to weaker van der Waals forces. MD simulations in such environments would likely show less specific ordering of solvent molecules around the solute. The conformational equilibrium between the s-trans and s-cis forms might also differ from that in polar solvents due to the change in the dielectric environment.

Synthetic Utility of 3 Chloroacrolein As a Versatile Intermediate

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The reactivity of 3-chloroacrolein is particularly exploited in the synthesis of heterocyclic compounds. The presence of two reactive sites, the carbonyl group and the carbon-carbon double bond activated by the chlorine atom, allows for various cyclization strategies.

While direct synthesis of furans and pyrroles from this compound itself is not the most common method, its derivatives are instrumental in constructing these fundamental five-membered heterocyclic rings. The general strategy involves the reaction of a 1,4-dicarbonyl compound, which can be derived from precursors related to this compound, with appropriate reagents.

For furan synthesis , the Paal-Knorr synthesis is a classic method that involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org Although not a direct reaction of this compound, its structural motif is present in the intermediates required for such syntheses.

Similarly, pyrrole (B145914) scaffolds can be constructed using the Paal-Knorr pyrrole synthesis, where a 1,4-dicarbonyl compound reacts with a primary amine or ammonia. organic-chemistry.orgwikipedia.org The versatility of this method allows for the preparation of a wide array of substituted pyrroles. scirp.orgorganic-chemistry.orgrsc.org For instance, the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with various amines in the presence of a catalyst can yield N-substituted pyrroles. organic-chemistry.org

| Heterocycle | General Synthetic Method | Starting Material Precursor |

| Furan | Paal-Knorr Furan Synthesis | 1,4-Dicarbonyl Compound |

| Pyrrole | Paal-Knorr Pyrrole Synthesis | 1,4-Dicarbonyl Compound |

This compound and its derivatives are key intermediates in the synthesis of more complex, fused heterocyclic systems such as chromenoquinolines. aurigeneservices.com The reaction of β-chloroacroleins with 2-aminophenol (B121084) in a solvent like dimethylformamide (DMF) provides a direct route to 11-hydroxy derivatives of chromenoquinolines in good yields. aurigeneservices.com This one-pot method is advantageous due to its simplicity and the accessibility of a variety of chromenoquinolines and oxepinoquinolines depending on the specific β-chloroacrolein used. aurigeneservices.com The reaction is believed to proceed through a chloroimine intermediate, followed by the construction of the fused quinoline (B57606) ring. aurigeneservices.com

The development of efficient synthetic methods for chromenoquinolines is of significant interest due to their potential biological activities. researchgate.netresearchgate.net These fused heterocyclic systems are investigated for their applications in medicinal chemistry. nih.govdrugbank.com

This compound is a valuable precursor for the synthesis of pyrazole (B372694) and thiophene (B33073) derivatives. The Vilsmeier-Haack reaction is a powerful tool for the chloroformylation of ketones, leading to 3-chloroacroleins which are then used as scaffolds to prepare these heterocycles. mdpi.comsciforum.net

For the synthesis of thiophene derivatives , β-aryl-β-chloroacroleins, prepared from acetophenones via the Vilsmeier-Haack reaction, are key intermediates. mdpi.com These intermediates react with a sulfur source, such as sodium sulfide (B99878) nonahydrate, to form a thiolate intermediate. Subsequent reaction with chloroacetone (B47974) and cyclization yields 5-aryl-2-acetylthiophenes. mdpi.comsciforum.net This method allows for the creation of a variety of substituted thiophenes. mdpi.comsciforum.net

In pyrazole synthesis , this compound derivatives can be reacted with hydrazine (B178648) or its derivatives. The classic Knorr pyrazole synthesis involves the condensation of a β-dicarbonyl compound with a hydrazine. beilstein-journals.org By utilizing derivatives of this compound, which can be considered as masked 1,3-dielectrophiles, a variety of substituted pyrazoles can be accessed. beilstein-journals.orgresearchgate.netorganic-chemistry.org For example, 1,1-dichloro-4-halo-1-alken-3-ones, which can be conceptually derived from a this compound-like structure, react with hydrazines to form 5-chloropyrazoles. researchgate.net

| Heterocycle | Key Intermediate from this compound | Key Reagents |

| Thiophene | β-Aryl-β-chloroacrolein | Sodium sulfide, Chloroacetone |

| Pyrazole | This compound derivative | Hydrazine or substituted hydrazines |

Synthesis of Chromenoquinolines and Other Fused Heterocycles

Building Block for Complex Organic Molecules and Natural Product Analogues

The reactivity of this compound extends beyond the synthesis of simple heterocycles, making it a valuable building block for the construction of more complex organic molecules and analogues of natural products.

The aldehyde and the vinyl chloride functionalities in this compound provide handles for carbon skeleton elongation and further functionalization. The aldehyde group can undergo a variety of classical transformations such as Wittig reactions, Horner-Wadsworth-Emmons reactions, and aldol (B89426) condensations to extend the carbon chain. It can also be oxidized to a carboxylic acid or reduced to an alcohol, providing further opportunities for diversification. smolecule.com

The vinyl chloride moiety can participate in cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to introduce new carbon-carbon bonds. This allows for the attachment of various aryl, heteroaryl, or alkyl groups, significantly increasing molecular complexity.

Role in the Chemical Synthesis of Advanced Materials Monomers

The unique chemical structure of this compound and its derivatives makes them potential monomers for the synthesis of advanced materials. The presence of a polymerizable double bond and a reactive functional group (aldehyde or a derivative thereof) allows for their incorporation into polymer chains. This can lead to the development of functional polymers with tailored properties for applications in materials science, such as nonlinear optics or as components of copolymers. researchgate.netresearchgate.net For example, the synthesis of silylene-germylene copolymers with ordered sequences has been reported, highlighting the potential for creating polymers with specific electronic properties. researchgate.net

Polymerization Strategies and Mechanism Studies

This compound is a reactive monomer capable of undergoing polymerization through its carbon-carbon double bond and its aldehyde functional group. The presence of both a chlorine atom and a carbonyl group on a short carbon chain influences its reactivity and the structure of the resulting polymers. While detailed research focusing exclusively on the homopolymerization of this compound is not extensively documented in publicly available literature, its structural similarity to related compounds, such as α-chloroacrolein (2-chloroacrolein), provides insights into its potential polymerization behaviors. The compound is known to be relatively unstable and can polymerize, particularly in the presence of bases or upon heating. ontosight.ai

Polymerization of vinyl monomers like this compound can typically proceed through free-radical, cationic, or anionic mechanisms. Each strategy is governed by the electronic nature of the monomer and the type of initiator used.

Free-Radical Polymerization

Free-radical polymerization is a common method for vinyl monomers and is initiated by species with unpaired electrons. open.edu The process generally involves initiation, propagation, and termination steps. open.edu For α-chloroacrolein, a closely related isomer, radical polymerization has been shown to yield high-molecular-weight products. researchgate.net This suggests that this compound could likely be polymerized using standard radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).

The mechanism would involve the attack of a free radical on the double bond of the this compound monomer. The propagation would then proceed by the successive addition of monomer units to the growing polymer chain radical. The presence of the chlorine atom and the aldehyde group can influence the reactivity of the monomer and the stability of the propagating radical.

Studies on the copolymerization of α-chloroacrolein with monomers like styrene (B11656) and vinyl chloride have been conducted to determine its reactivity ratios (Q and e values), which describe the relative reactivity of the monomer and the polarity of its double bond. researchgate.net This type of data is crucial for predicting how a monomer will behave in a copolymerization reaction.

Cationic Polymerization

Cationic polymerization is initiated by electrophilic species, such as protic or Lewis acids, and is suitable for monomers with electron-donating groups that can stabilize a carbocationic propagating species. unacademy.com The aldehyde group in this compound is electron-withdrawing, which would generally disfavor the formation of a stable cation at the adjacent carbon. However, studies on α-chloroacrolein dimethylacetal, a derivative where the aldehyde is protected, have shown that it undergoes cationic polymerization to form oligomers, which are polymers of a low degree of polymerization. researchgate.net This suggests that this compound, particularly if the aldehyde group is protected, could potentially be polymerized cationically. The initiation would involve the addition of a cation to the double bond, followed by the propagation of the resulting carbocationic chain end. unacademy.com

Anionic Polymerization

Anionic polymerization is initiated by nucleophiles and is effective for monomers with electron-withdrawing substituents that can stabilize a carbanionic propagating species. open.eduscribd.com The aldehyde and chloro groups in this compound are electron-withdrawing, which should make the monomer susceptible to nucleophilic attack and able to stabilize a negative charge. Therefore, anionic polymerization is a theoretically viable strategy. Initiators such as organolithium compounds (e.g., n-butyllithium) or other strong nucleophiles could be used. open.edu The mechanism involves the addition of the anionic initiator to the monomer's double bond, creating a propagating carbanion that then adds to subsequent monomer units. scribd.com Anionic polymerization can often be a "living" polymerization, meaning that termination reactions are absent, which allows for the synthesis of polymers with well-defined molecular weights and block copolymers. scribd.com

Mechanism Studies

The polymerization of acrolein derivatives can be complex due to the presence of two reactive functional groups: the vinyl group and the carbonyl group. This can lead to different possible polymer structures. For instance, research on the related α-chloroacrolein indicates that the resulting polymer contains a mix of 1,2-, 1,3-, and 1,4-structures, which include cyclized units within the polymer chain. researchgate.net This complexity arises from the potential for the polymerization to proceed through either the double bond or the aldehyde group, or a combination of both, leading to a complex microstructure. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are key techniques used to elucidate these structures. researchgate.net

The table below presents research findings from a study on the radical copolymerization of the related monomer, α-chloroacrolein (I), with styrene and vinyl chloride, which provides an indication of its reactivity.

| Monomer System | Parameter | Value | Reference |

|---|---|---|---|

| α-Chloroacrolein (I) | Q (Reactivity Term) | 2.42 | researchgate.net |

| e (Polarity Term) | 1.26 | ||

| α-Chloroacroleindiacetate (II) | Q (Reactivity Term) | 0.373 | researchgate.net |

| e (Polarity Term) | -1.463 | ||

| α-Chloroacroleindimethylacetal (III) | Q (Reactivity Term) | 0.126 | researchgate.net |

| e (Polarity Term) | -0.77 |

Environmental Chemistry of 3 Chloroacrolein: Formation and Transformation Pathways

Formation Mechanisms of 3-Chloroacrolein in Environmental Processes

Generation via Hydrolysis and Oxidation of Halogenated Propane (B168953) Derivatives (e.g., 1,3-Dichloropropene)

This compound is an environmental transformation product of halogenated propane derivatives, most notably the soil fumigant 1,3-dichloropropene (B49464). The formation process involves a two-step mechanism initiated by hydrolysis, followed by oxidation.

The initial step is the hydrolysis of 1,3-dichloropropene to 3-chloroallyl alcohol. nih.govnih.govinchem.orgwho.int This reaction can occur abiotically in soil and water. nih.govasm.org The transformation of 1,3-dichloropropene is first to 3-chloroallyl alcohol through hydrolysis, and subsequently, this alcohol is transformed by microbial action into this compound and then 3-chloroacrylic acid. inchem.orgwho.int

The subsequent step involves the oxidation of 3-chloroallyl alcohol to this compound. nih.govinchem.orgwho.intca.gov This oxidation is a crucial part of the metabolic pathway. nih.gov While the initial hydrolysis can be a chemical process, the further transformation of 3-chloroallyl alcohol is often mediated by microbial activity. inchem.orgwho.int

A proposed reaction scheme suggests that 1,3-dichloropropene can be converted to 3-chloroallyl alcohol and then to this compound. ca.gov This hydrolytic-oxidative pathway is a key process in the environmental fate of 1,3-dichloropropene. nih.gov

Table 1: Half-lives for the Hydrolysis of 1,3-Dichloropropene Isomers

| Isomer | Temperature (°C) | Half-life (days) |

| cis-1,3-Dichloropropene | 15 | 11.0 |

| cis-1,3-Dichloropropene | 29 | 2.0 |

| trans-1,3-Dichloropropene | 15 | 13.0 |

| trans-1,3-Dichloropropene | 29 | 2.0 |

Source: InChem, 1992. inchem.orgwho.int

Formation as a Metabolite in Environmental Biotransformations

This compound is recognized as a metabolite in the biotransformation of certain chlorinated hydrocarbons. nih.govresearchgate.net For instance, the metabolic activation of 1,3-dichloropropene is thought to proceed through a pathway where it is first hydrolyzed to chloroallyl alcohol and then oxidized to chloroacrolein. nih.gov

Microbial degradation pathways play a significant role in this transformation. The bacterium Pseudomonas cichorii 170, which can use 1,3-dichloropropene as a carbon source, is believed to hydrolyze it to 3-chloroallyl alcohol, which is then oxidized in two steps to 3-chloroacrylic acid, with this compound as a likely intermediate. nih.govasm.orgasm.org The conversion of 3-chloroallyl alcohol isomers is likely to proceed via this compound to the corresponding 3-chloroacrylic acid isomers. nih.govasm.org

Abiotic Degradation Pathways in Environmental Matrices

Hydrolysis Kinetics and Mechanisms

The abiotic degradation of this compound can occur through hydrolysis. It is suggested that this compound can undergo hydrolysis to form malondialdehyde. epa.gov However, detailed studies on the hydrolysis kinetics of this compound itself are not extensively documented in the provided search results. The focus is more on the hydrolysis of its precursor, 1,3-dichloropropene. inchem.orgwho.int

Photolytic Degradation Processes

Information regarding the specific photolytic degradation processes of this compound is limited in the provided search results. While photolysis is mentioned as a potential degradation pathway for some related compounds, direct data on the photolysis of this compound, such as quantum yields or reaction rates with atmospheric oxidants, are not specified. It has been noted that other acroleins may be mutagenic, but testing of this compound has been hindered by the lack of standards. epa.gov

Biotic Transformation and Microbial Degradation of this compound

The biotic transformation of this compound is an integral part of the microbial degradation of 1,3-dichloropropene. nih.govasm.orgresearchgate.netasm.org Microorganisms play a key role in the pathway that converts 3-chloroallyl alcohol to 3-chloroacrylic acid, which involves the intermediate this compound. inchem.orgwho.int

The bacterium Pseudomonas cichorii strain 170, isolated from soil treated with 1,3-dichloropropene, can degrade this compound. nih.govasm.orgresearchgate.netasm.org The proposed degradation pathway in this organism involves the initial hydrolysis of 1,3-dichloropropene to 3-chloroallyl alcohol. This alcohol is then oxidized to 3-chloroacrylic acid. nih.govasm.orgresearchgate.net This two-step oxidation likely proceeds through this compound. nih.govasm.org The subsequent degradation of 3-chloroacrylic acid involves dehalogenation to likely form malonic acid semialdehyde. nih.govresearchgate.net

Table 2: Proposed Microbial Degradation Pathway of 1,3-Dichloropropene

| Step | Precursor | Product | Intermediate | Mediating Organism (Example) |

| 1 | 1,3-Dichloropropene | 3-Chloroallyl alcohol | - | Pseudomonas cichorii 170 |

| 2 | 3-Chloroallyl alcohol | 3-Chloroacrylic acid | This compound | Pseudomonas cichorii 170 |

| 3 | 3-Chloroacrylic acid | Malonic acid semialdehyde | - | Pseudomonas cichorii 170 |

Source: Multiple sources citing the degradation pathway in Pseudomonas cichorii 170. nih.govasm.orgresearchgate.netasm.org

Enzymatic Mechanisms in Microbial Dehalogenation

The microbial breakdown of xenobiotic compounds is a critical process for environmental remediation. In the case of compounds that give rise to this compound, the primary enzymatic reactions involve initial dehalogenation followed by oxidation. Microorganisms, particularly bacteria such as Pseudomonas species, play a central role in these transformations. who.int

The degradation pathway typically begins with the hydrolytic dehalogenation of a precursor compound like 1,3-dichloropropene. This initial step is catalyzed by a haloalkane dehalogenase, such as DhaA, which converts 1,3-dichloropropene into 3-chloroallyl alcohol. asm.orgpsu.edu This alcohol is then subjected to a two-step oxidation process. First, an alcohol dehydrogenase (ADH) oxidizes 3-chloroallyl alcohol to form the intermediate aldehyde, this compound. asm.org Subsequently, an aldehyde dehydrogenase acts on this compound, oxidizing it to 3-chloroacrylic acid. asm.orgresearchgate.net

These enzymatic reactions are part of the broader metabolic capabilities of microorganisms to utilize halogenated compounds as a source of carbon and energy. nih.gov The enzymes involved, such as dehalogenases and dehydrogenases, are often inducible, meaning their production is triggered by the presence of the specific substrate. psu.edu For instance, studies with Pseudomonas cichorii 170 have shown that while some enzymes in the pathway are expressed constitutively, others are induced in the presence of the chlorinated substrates. psu.eduresearchgate.net The efficiency of these enzymatic processes is influenced by various environmental factors, including temperature and pH, which affect microbial growth and enzyme activity. nih.gov

Table 1: Key Enzymes in the Microbial Transformation Pathway Leading to this compound

| Enzyme | Substrate | Product | Microbial Source Example | Reference |

| Haloalkane Dehalogenase (DhaA) | 1,3-Dichloropropene | 3-Chloroallyl alcohol | Pseudomonas cichorii 170, Rhodococcus rhodochrous | asm.orgpsu.edu |

| Alcohol Dehydrogenase (ADH) | 3-Chloroallyl alcohol | This compound | Pseudomonas sp. | asm.org |

| Aldehyde Dehydrogenase | This compound | 3-Chloroacrylic acid | Pseudomonas cichorii 170 | asm.orgresearchgate.net |

Pathways Leading to Less Chlorinated or Non-Chlorinated Metabolites

The transformation of this compound is a crucial step in the detoxification pathway, leading to metabolites that are generally less toxic and more amenable to further breakdown. The oxidation of this compound to 3-chloroacrylic acid represents the formation of a less chlorinated (in terms of reactivity) metabolite. asm.org

Following its formation, 3-chloroacrylic acid is the substrate for further dehalogenation. Specific dehalogenases, which can be isomer-specific (acting on either cis- or trans-3-chloroacrylic acid), catalyze the removal of the chlorine atom. researchgate.net This reaction cleaves the carbon-chlorine bond, yielding malonic acid semialdehyde, a non-chlorinated metabolite. Malonic acid semialdehyde can then enter central metabolic pathways of the microorganism, such as the tricarboxylic acid (TCA) cycle, to be completely mineralized into carbon dioxide and water. epa.gov